Journal Name:Wood Material Science & Engineering
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Metals and metal oxides polymer frameworks as advanced anticorrosive materials: design, performance, and future direction
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2022-12-21 , DOI: 10.1515/revce-2022-0039
Metals (Ms) and metal oxides (MOs) possess a strong tendency to coordinate and combine with organic polymers to form respective metal–polymer frameworks (MPFs) and metal oxide polymer frameworks (MOPFs). MPFs and MOPFs can be regarded as composites of organic polymers. MPFs and MOPFs are widely used for industrial and biological applications including as anticorrosive materials in the aqueous phase as well as in the coating conditions. The presence of the Ms and MOs in the polymer coatings improves the corrosion inhibition potential of MPFs and MOPFs by improving their self-healing properties. The Ms and MOs fill the micropores and cracks through which corrosive species such as water, oxygen, and corrosive ions and salts can diffuse and destroy the coating structures. Therefore, the Ms and MOs enhance the durability as well as the effectiveness of the polymer coatings. The present review article is intended to describe the corrosion inhibition potential of some MPFs and MOPFs of some most frequently utilized transition metal elements such as Ti, Si, Zn, Ce, Ag, and Au. The mechanism of corrosion inhibition of MPFs and MOPFs is also described in the presence and absence of metal and metal oxides.
Detail
Greener and sustainable production of bioethylene from bioethanol: current status, opportunities and perspectives
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2022-02-01 , DOI: 10.1515/revce-2019-0026
The economic value of bioethylene produced from bioethanol dehydration is remarkable due to its extensive usage in the petrochemical industry. Bioethylene is produced through several routes, such as steam cracking of hydrocarbons from fossil fuel and dehydration of bioethanol, which can be produced through fermentation processes using renewable substrates such as glucose and starch. The rise in oil prices, environmental issues due to toxic emissions caused by the combustion of fossil fuel and depletion of fossil fuel resources have led a demand for an alternative pathway to produce green ethylene. One of the abundant alternative renewable sources for bioethanol production is biomass. Bioethanol produced from biomass is alleged to be a competitive alternative to bioethylene production as it is environmentally friendly and economical. In recent years, many studies have investigated catalysts and new reaction engineering pathways to enhance the bioethylene yield and to lower reaction temperature to drive the technology toward economic feasibility and practicality. This paper critically reviews bioethylene production from bioethanol in the presence of different catalysts, reaction conditions and reactor technologies to achieve a higher yield and selectivity of ethylene. Techno-economic and environmental assessments are performed to further development and commercialization. Finally, key issues and perspectives that require utmost attention to facilitate global penetration of technology are highlighted.
Detail
Phenolic compounds extraction by assistive technologies and natural deep eutectic solvents
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2023-03-29 , DOI: 10.1515/revce-2022-0043
Phenolic compounds are known to have a significant effect on human defense system due to their anti-inflammatory efficacy. This can slow down the aging process and strengthen the human immune system. With the growing interest in green chemistry concept, extraction of phenolic compounds from plants has been geared towards a sustainable path with the use of green and environmentally friendly solvents such as natural deep eutectic solvents (NADES). This review discusses both the conventional extraction and the advanced extraction methods of phenolic compounds using NADES with focus on microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) techniques ensued by a rationale comparison between them. Employing choline chloride-based natural deep eutectic solvents (NADES) is highlighted as one of the promising strategies in green solvent extraction of phenolic compounds in terms of their biodegradability and extraction mechanism. The review also discusses assistive extraction technologies using NADES for a better understanding of their relationship with extraction efficiency. In addition, the review includes an overview of the challenges of recovering phenolic compounds from NADES after extraction, the potential harmful effects of NADES as well as their future perspective.
Detail
Modelling of fixed bed and slurry bubble column reactors for Fischer–Tropsch synthesis
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2023-02-14 , DOI: 10.1515/revce-2022-0041
An extensive review of slurry bubble column reactor and fixed bed reactor steady state models for Fischer–Tropsch synthesis is presented in this work. Material, energy and momentum balance equations are presented here along with the relevant findings of each study for modelling purposes. For fixed bed reactor models, one-dimensional and two-dimensional models can be differentiated, with the latter being better at predicting hot spots and thermal runaways, although the computational effort required solving them is also higher. Fixed bed reactors can also be classified as pseudo-homogeneous or heterogeneous models, the former considering that all phases are in thermal and chemical equilibrium, and the latter having different profiles for the catalyst particles, generally including a pellet model. For slurry bubble column reactors, single-class and double-class bubble models can be differentiated. The double-class bubble models represent better churn-turbulent regimes at the expense of a higher computational effort.
Detail
Review on optofluidic microreactors for photocatalysis
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2022-05-18 , DOI: 10.1515/revce-2021-0068
Four interrelated issues have been arising with the development of modern industry, namely environmental pollution, the energy crisis, the greenhouse effect and the global food crisis. Photocatalysis is one of the most promising methods to solve them in the future. To promote high photocatalytic reaction efficiency and utilize solar energy to its fullest, a well-designed photoreactor is vital. Photocatalytic optofluidic microreactors, a promising technology that brings the merits of microfluidics to photocatalysis, offer the advantages of a large surface-to-volume ratio, a short molecular diffusion length and high reaction efficiency, providing a potential method for mitigating the aforementioned crises in the future. Although various photocatalytic optofluidic microreactors have been reported, a comprehensive review of microreactors applied to these four fields is still lacking. In this paper, we review the typical design and development of photocatalytic microreactors in the fields of water purification, water splitting, CO2 fixation and coenzyme regeneration in the past few years. As the most promising tool for solar energy utilization, we believe that the increasing innovation of photocatalytic optofluidic microreactors will drive rapid development of related fields in the future.
Detail
An insight review on formation damage induced by drilling fluids
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2022-01-27 , DOI: 10.1515/revce-2020-0106
Formation damage is an essential part of drilling and production evaluation, which has a significant effect on well productivity and economics. Drilling fluids are significant sources of formation damage by different mechanisms. This article reviews the research works published during the past 30 years on formation damage associated with drilling fluids, including mechanical damage, chemical damage, and interaction with reservoir rock and fluids. Different filtration techniques, fines migration, and invasion models are discussed based on past studies and recent advancements. Laboratory experiments, methodology, and various aspects of evaluation are considered for further study. Despite presenting different authors’ views and experiences in this area, there is no integrated approach to evaluate formation damage caused by drilling fluids. Finally, the authors analyze the knowledge gap and conclude that a methodology must be designed to improve drilling fluids to prevent formation damage. Recent advances in the area of nanotechnology show promising alternatives for new methods to prevent formation damage.
Detail
Data management of process plants as complex systems: systematic literature review and identification of challenges and opportunities
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1515/revce-2022-0077
Led by the manufacturing industry, virtual replicas of production systems also known as digital twins (DTs) are gradually moving into all areas of industry. Their advantages are characterized by the possibility of product optimization, simulations, improved monitoring and prediction of downtimes and optimized maintenance, to name just a few. The engineering, procurement and construction (EPC) of process plants as mechatronic systems is characterized by a high degree of project-specific modifications and interdisciplinary engineering effort with low reusability, in contrast to unit-production-driven areas such as automotive. This results in a high cost-benefit ratio for the creation of DTs over the life cycle of process plants, especially when suppliers are integrated into the value chain. The objective of this paper is to analyze the state of plant lifecycle management, data exchange and the possibilities of optimized supplier integration during the planning and EPC of process plants regarding DT creation and usage. Three research questions (RQs) were used to narrow down a total of 356 identified publications to 54, which were then examined. The papers covered a variety of topics, including combining discipline-specific models, plant management approaches and the combination of both.
Detail
Chemical strategies towards controlled release in agriculture
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2023-05-08 , DOI: 10.1515/revce-2022-0057
With an increasing world population of nearly eight billion which is expected to expand towards nine billion by 2050, future food demands will rise unavoidably. Primary productivity of crop is at the center of the food and feed value chain. Excessive and low efficiency fertilization cause severe environmental and ecological problems, along with economic wastage. Next to fertilizers, also pesticides, plant growth regulators and other agrochemicals (e.g., stored animal manure and hormones) pose environmental issues and require specific technologies to ensure security of human health and the global ecosystem while increasing food productions. There is an agronomic, legal and environmental ‘demand’ to develop controlled release solutions to optimize agricultural practices. In this regard, (polymer) chemistry can offer a wide range of strategies to cope with the current issues related to biodegradation, overfertilization, pesticide use, efficient precision agriculture etc. through tailored material design allowing controlled active components release. Therefore, this review focusses on (polymer) chemical strategies to design controlled release systems in the agricultural industry, covering specifically the state-of-the-art from the past four years.
Detail
Solvent impregnated resins for the treatment of aqueous solutions containing different compounds: a review
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2022-02-01 , DOI: 10.1515/revce-2019-0025
In this review paper, a complete study and analysis of the research articles dealing with the removal of various organic and inorganic pollutants using solvent impregnated resins (SIR) is carried out. The method of impregnation, characterizations of prepared resin, and regeneration techniques of different SIRs for batch and continuous fixed bed columns are presented. The effects of different operating parameters (e.g., loading of solvent on the resin, dosage of adsorbent, initial solute concentration, pH, temperature, time, ionic strength) on the separation efficiency of SIR in the batch mode are discussed. Thermodynamic parameters (change in Gibbs free energy, enthalpy, and entropy) are tabulated from the data available in the literature, and if not given, then their values are calculated and presented. The influence of parameters (flow rate, bed height, pH, concentration of the solution, etc.) on the fixed bed column performance is analyzed. Design aspects of the column are also discussed, and the dimensions of fixed bed columns for industrial applications are proposed.
Detail
Review on technologies to separate and purify ethyl alcohol from dilute aqueous solutions
Wood Material Science & Engineering ( IF 0 ) Pub Date: 2021-08-19 , DOI: 10.1515/revce-2020-0114
Ethyl alcohol (ethanol) is viewed upon as a fuel additive or even as an alternative fuel. Fermentation is used to produce dilute (99.5 mass%). The technologies used for concentration from dilute grade to fuel grade ethanol are summarized in this review. Thus, extraction; distillation; use of membranes; adsorption and some miscellaneous methods are discussed in detail. For each technique, the inlet and outlet concentrations; merits and demerits and scope for future work are indicated. Hybrid separations are discussed. In addition to technical feasibility, economic viability of the techniques is also discussed. A brief discussion on current industrial practice is also presented.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not